[(4-Methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride [(4-Methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13427597
InChI: InChI=1S/C5H8N2S.2ClH/c1-4-5(2-6)8-3-7-4;;/h3H,2,6H2,1H3;2*1H
SMILES:
Molecular Formula: C5H10Cl2N2S
Molecular Weight: 201.12 g/mol

[(4-Methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride

CAS No.:

Cat. No.: VC13427597

Molecular Formula: C5H10Cl2N2S

Molecular Weight: 201.12 g/mol

* For research use only. Not for human or veterinary use.

[(4-Methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride -

Specification

Molecular Formula C5H10Cl2N2S
Molecular Weight 201.12 g/mol
IUPAC Name (4-methyl-1,3-thiazol-5-yl)methanamine;dihydrochloride
Standard InChI InChI=1S/C5H8N2S.2ClH/c1-4-5(2-6)8-3-7-4;;/h3H,2,6H2,1H3;2*1H
Standard InChI Key DTMLTMMWUJVINS-UHFFFAOYSA-N
Canonical SMILES CC1=C(SC=N1)CN.Cl.Cl

Introduction

Chemical Identity and Structural Features

The compound is characterized by a thiazole ring—a five-membered heterocycle containing sulfur and nitrogen—substituted with a methyl group at position 4 and an aminomethyl group at position 5, forming a dihydrochloride salt. Key properties include:

PropertyValueSource
Molecular formulaC₅H₁₀Cl₂N₂S
Molecular weight201.12 g/mol
CAS Number71064-30-7
IUPAC Name(4-methyl-1,3-thiazol-5-yl)methanamine dihydrochloride

The crystalline structure is stabilized by hydrogen bonding between the amine group and chloride ions . Spectral data (e.g., NMR, IR) confirm the presence of the thiazole ring and protonated amine .

Synthesis and Optimization

Synthetic routes typically involve:

  • Thiazole Ring Formation: Condensation of thiourea derivatives with α-haloketones or α-haloaldehydes under acidic conditions.

  • Aminomethyl Functionalization: Introduction of the amine group via nucleophilic substitution or reductive amination.

  • Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride .

A representative synthesis from VulcanChem involves reacting 4-methylthiazole-5-carbaldehyde with methylamine followed by HCl quench, achieving yields of 65–75%. Optimization strategies focus on reducing byproducts like N-oxide impurities through antioxidant additives (e.g., L-ascorbic acid) .

Biological Activities and Mechanisms

Thiazole derivatives exhibit broad bioactivity, and [(4-Methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride is no exception:

Antimicrobial Properties

The compound inhibits bacterial growth by targeting enzymes involved in folate synthesis (e.g., dihydropteroate synthase) . In vitro studies show MIC values of 0.09 µg/mL against Mycobacterium tuberculosis .

Enzyme Modulation

The aminomethyl group chelates metal ions in enzyme active sites, inhibiting proteases and oxidoreductases . This mechanism is leveraged in drug design for neurodegenerative diseases .

Pharmaceutical and Industrial Applications

Drug Development

The compound serves as an intermediate in synthesizing protease inhibitors and kinase-targeted therapies . For example, it is used in solid dispersions with cellulose derivatives to enhance solubility .

Material Science

Its electronic properties make it suitable for organic semiconductors and sensors . The thiazole ring’s conjugation enables π-π stacking in conductive polymers .

Agricultural Chemistry

Derivatives act as eco-friendly pesticides by inhibiting chitin synthesis in insects .

Future Directions

  • Structure-Activity Relationships: Modifying substituents to enhance potency against drug-resistant pathogens .

  • Formulation Optimization: Developing co-crystals with improved bioavailability .

  • Targeted Delivery: Conjugating with nanoparticles for cancer-specific uptake .

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